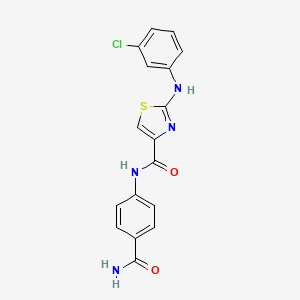

N-(4-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of various precursors such as thiazolidine-2,4-dione, aromatic aldehydes, and amines. For instance, the synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives has been reported to proceed smoothly without the need for additional catalysts in anhydrous ethanol . Similarly, novel thiazole-5-carboxamide derivatives have been synthesized and characterized, indicating that the synthesis of such compounds is feasible and can yield a variety of structurally related molecules with potential biological activities .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can adopt various conformations. For example, the heterocyclic thiazine rings in some chlorophenyl benzothiazine derivatives are stabilized by extensive intramolecular hydrogen bonds and adopt half-chair conformations . These structural features are crucial as they can influence the biological activity of the compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions, which are essential for the development of compounds with desired biological activities. For instance, the reaction of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives with different reagents can lead to the formation of thiazole-thiophene hybrids or thienopyridine derivatives, which have been tested for their anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorophenyl groups and carboxamide functionalities can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The synthesized thiazole derivatives are characterized using techniques like NMR, IR, and mass spectroscopy, which provide detailed information about their structure and properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

Research has explored the synthesis of thiophene and thiazole derivatives, including compounds structurally related to N-(4-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide, for their potential anticancer activities. For instance, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives exhibit good inhibitory activity against several cancer cell lines, highlighting the potential of such compounds in cancer treatment Atta & Abdel‐Latif, 2021. Similar research efforts have synthesized a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, showing significant anticancer activity against various cell lines, further emphasizing the therapeutic potential of thiazole derivatives in oncology Cai et al., 2016.

Antimicrobial and Antibacterial Agents

The antimicrobial and antibacterial properties of thiazole derivatives have been extensively studied. Synthesis efforts have yielded compounds with promising activity against a range of bacteria and fungi, suggesting their use as potential antibiotics or antibacterial drugs Ahmed, 2007; Kubba & Hameed A. Rahim, 2018. These findings underscore the versatility of thiazole derivatives in addressing various microbial threats.

Neuroprotective Agents

The exploration of thiazole derivatives extends into neuroprotection, where compounds such as 2-thiazolecarboxamides have shown anti-anoxic activity, offering protection against brain anoxia in experimental models. This suggests a potential application in treating conditions associated with reduced brain oxygen levels Ohkubo et al., 1995.

Antioxidant and Antitumor Activities

The incorporation of selenium into thiazole-based disperse dyes not only enhances their dyeing properties but also imparts significant antioxidant and antitumor activities. This dual functionality demonstrates the potential of thiazole derivatives in creating biologically active materials with therapeutic benefits Khalifa et al., 2015.

Eigenschaften

IUPAC Name |

N-(4-carbamoylphenyl)-2-(3-chloroanilino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O2S/c18-11-2-1-3-13(8-11)21-17-22-14(9-25-17)16(24)20-12-6-4-10(5-7-12)15(19)23/h1-9H,(H2,19,23)(H,20,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBQNOHHOTZUFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)

![N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2527382.png)

![Ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate](/img/structure/B2527384.png)

![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2527385.png)

![5-(3,4-dimethoxyphenyl)-2-(ethylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2527387.png)

![5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2527391.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2527394.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2527395.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2527396.png)